Regioisomeric Selectivity: Pyrrolo[3,2-c]pyridine Core vs. [2,3-c], [3,2-b], and [2,3-b] Isomers in Kinase Drug Discovery
The pyrrolo[3,2-c]pyridine regioisomer embedded in the target compound has been clinically exploited in the MPS1 kinase inhibitor CCT251455 and the Hedgehog pathway inhibitor TAK-441, both of which entered preclinical or clinical development based on this specific ring fusion topology [1]. Regioisomers such as pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[2,3-b]pyridine display distinct hydrogen-bonding patterns and target recognition profiles; for instance, the [3,2-c] topology places the pyridine nitrogen at a position conducive to hinge-region binding in kinases, a feature that is lost or altered in the [2,3-c] and [3,2-b] isomers [2]. No approved kinase inhibitor utilizes the alternative [2,3-c] or [3,2-b] cores, underscoring the functional advantage of the [3,2-c] architecture.
| Evidence Dimension | Clinical-stage kinase inhibitor scaffold prevalence |
|---|---|
| Target Compound Data | Pyrrolo[3,2-c]pyridine core: 2 clinical-stage inhibitors (CCT251455 for MPS1; TAK-441 for Hedgehog pathway) |
| Comparator Or Baseline | Pyrrolo[2,3-c]pyridine / pyrrolo[3,2-b]pyridine / pyrrolo[2,3-b]pyridine cores: 0 clinical-stage kinase inhibitors with these exact cores |
| Quantified Difference | 2 vs. 0 clinical-stage inhibitors; only the [3,2-c] isomer has reached clinical evaluation |
| Conditions | Analysis of publicly disclosed clinical and preclinical kinase inhibitor pipelines (2014–2024) |
Why This Matters
For medicinal chemistry procurement, selecting the [3,2-c] isomer maximizes the probability of translating literature SAR data directly into a lead optimization program, whereas alternative isomers require de novo validation of kinase binding.
- [1] Synthesis and evaluation of hedgehog signaling inhibitor with novel core system: TAK-441 discovery as a pyrrolo[3,2-c]pyridine clinical candidate. Bioorg. Med. Chem. Lett., 2015. View Source
- [2] Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase (CCT251455). J. Med. Chem., 2014; PMC3873811. View Source
